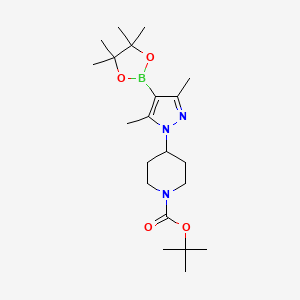

1-(1-Boc-4-piperidyl)-3,5-dimethyl-1H-pyrazole-4-boronic Acid Pinacol Ester

Description

1-(1-Boc-4-piperidyl)-3,5-dimethyl-1H-pyrazole-4-boronic Acid Pinacol Ester (CAS: 877399-74-1) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for drug discovery and organic synthesis. Its structure features:

- Boc-protected piperidine: The tert-butoxycarbonyl (Boc) group stabilizes the amine functionality, enabling controlled deprotection during multi-step syntheses .

- Pinacol boronic ester: This moiety protects the boronic acid, improving stability and handling compared to free boronic acids .

The compound is priced at $180.00 for 250 mg (Santa Cruz Biotechnology, 2025), reflecting its specialized applications in medicinal chemistry, particularly for synthesizing kinase inhibitors or CNS-targeting molecules .

Properties

CAS No. |

1092563-73-9 |

|---|---|

Molecular Formula |

C21H36BN3O4 |

Molecular Weight |

405.3 g/mol |

IUPAC Name |

tert-butyl 4-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C21H36BN3O4/c1-14-17(22-28-20(6,7)21(8,9)29-22)15(2)25(23-14)16-10-12-24(13-11-16)18(26)27-19(3,4)5/h16H,10-13H2,1-9H3 |

InChI Key |

LRWYPBUXSZRKAY-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C3CCN(CC3)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of MFCD22570865 involves specific routes and reaction conditions. While detailed synthetic routes are proprietary, general methods include:

Synthetic Routes: The compound is typically synthesized through multi-step organic reactions involving specific reagents and catalysts.

Reaction Conditions: These reactions often require controlled temperatures, pressures, and pH levels to ensure the desired product is obtained.

Industrial Production: On an industrial scale, the production of MFCD22570865 involves large-scale reactors and continuous monitoring to maintain product quality and yield.

Chemical Reactions Analysis

MFCD22570865 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of specific oxidized products.

Reduction: Reduction reactions involve the use of reducing agents to convert MFCD22570865 into its reduced forms.

Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions: Typical reagents include acids, bases, and specific catalysts, with reactions often conducted under controlled temperatures and pressures.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives.

Scientific Research Applications

MFCD22570865 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: MFCD22570865 is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of MFCD22570865 involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.

Pathways Involved: These interactions can affect various biochemical pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Structural and Reactivity Differences

- Steric Effects : The Boc-piperidine group in the target compound imposes significant steric hindrance, slowing coupling kinetics compared to analogs like 1-Boc-3,5-dimethylpyrazole-4-boronic ester . However, this hindrance improves selectivity in complex molecular environments .

- Electronic Effects : Electron-withdrawing groups (e.g., Boc) reduce the nucleophilicity of the boronic ester, whereas electron-donating methyl groups (as in 1,3,5-trimethyl analogs) enhance reactivity .

- Stability : Pinacol esters generally exhibit superior hydrolytic stability compared to neopentyl glycol esters. However, the Boc group further prolongs shelf life by preventing amine oxidation .

Biological Activity

1-(1-Boc-4-piperidyl)-3,5-dimethyl-1H-pyrazole-4-boronic Acid Pinacol Ester (CAS: 1092563-73-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and antimicrobial effects, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 405.34 g/mol. The structure features a piperidine ring and a boronic acid moiety, which are known to enhance biological interactions.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies on similar piperidine derivatives have shown promising results in inducing apoptosis in cancer cells. A notable study demonstrated that compounds derived from piperidine could outperform standard anticancer agents like bleomycin in cytotoxicity against FaDu hypopharyngeal tumor cells . The mechanism is thought to involve the interaction of the compound with specific protein binding sites, enhancing its efficacy.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease treatment. The incorporation of piperidine moieties has been shown to improve the brain exposure of such compounds, enhancing their therapeutic potential against neurodegenerative diseases .

Antimicrobial Properties

The compound's boronic acid functionality suggests potential antimicrobial activity. Boronic acids have been recognized for their ability to disrupt bacterial cell wall synthesis and inhibit fungal ergosterol biosynthesis. Studies have reported that similar compounds exhibit good inhibition against various strains of bacteria, including MRSA and E. coli . Furthermore, the compound's structure may allow it to interact with DNA gyrase, providing a dual mechanism of action against pathogens .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Cytotoxicity Studies :

- Alzheimer’s Disease Models :

- Antimicrobial Efficacy :

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.